(R,R,R)-Triglycidyl Isocyanurate

Description

Contextual Significance in Polymer Chemistry and Composites

(R,R,R)-Triglycidyl Isocyanurate serves as a highly effective crosslinking agent, or curing agent, in various polymer systems. chemimpex.com Its primary role is to form a durable three-dimensional network structure by reacting with other polymers, significantly enhancing the final material's properties. The technical grade of its parent compound, triglycidyl isocyanurate, has been a staple in the manufacture of polyester (B1180765) powder coatings for decades, often constituting 4% to 10% of the formulation. inchem.orgwho.int These coatings are valued for their durability, weather resistance, and finish, and are applied to a wide range of products, including automotive parts, metal furniture, and domestic appliances. mst.dkindustrialchemicals.gov.au

The utility of (R,R,R)-TGIC extends to the formulation of advanced materials where superior performance is critical. chemimpex.com In the aerospace and automotive sectors, it is used to improve the mechanical strength and thermal stability of composite materials. chemimpex.com For the electronics industry, its properties are valuable for manufacturing insulating materials and circuit boards. chemimpex.com The compound's ability to improve adhesion and moisture resistance makes it a key ingredient in high-performance adhesives and sealants. chemimpex.com By creating a high density of crosslinks, it imparts excellent chemical resistance and thermal stability to the cured polymer matrix. chemimpex.com Research has shown that polyester/TGIC binder systems are superior to many epoxy powder coatings for outdoor applications due to their ability to withstand long-term UV exposure. mdpi.com

Historical Trajectory and Evolution of Research Focus

The use of triglycidyl isocyanurate (TGIC) in industrial applications, particularly as a hardener in weather-resistant powder coatings, dates back to the 1970s in Europe. inchem.org For many years, the commercially available product was a technical grade mixture of two diastereomer racemates: α-TGIC ((RRS)/(SSR)) and β-TGIC ((RRR)/(SSS)). researchgate.net This mixture, sold under trade names like Araldite PT 810 and TEPIC, proved effective for large-scale applications. inchem.org

Early research also explored other avenues for TGIC isomers. The α-isomer, under the name Teroxirone, was investigated as an experimental anti-tumor agent, though this line of clinical research was not pursued. mst.dkindustrialchemicals.gov.au

The evolution of research has seen a distinct shift from using the isomeric mixture to investigating the properties and synthesis of the individual, pure stereoisomers. The ability to isolate or specifically synthesize forms like (R,R,R)-TGIC, documented in patents from the early 2000s, marked a significant step forward. nih.gov This development allows for a more precise understanding and manipulation of polymer architecture. By using a stereochemically pure crosslinker, researchers can eliminate the variability introduced by different isomer ratios in technical grade products, leading to the creation of advanced materials with more consistent and predictable performance characteristics. Recent studies have explored the catalyst-free polymerization of TGIC with other monomers to create novel, functional epoxy resins. sciepublish.com

Unique Structural Features and Reactivity Profile for Polymer Synthesis

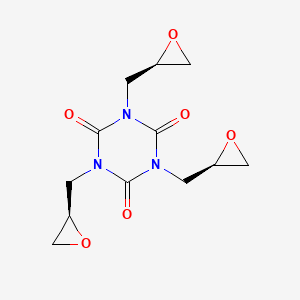

The potent capabilities of this compound stem from its unique molecular architecture. The molecule is characterized by a central, stable isocyanurate triazine ring to which three (R)-glycidyl (epoxy) groups are symmetrically attached. researchgate.net This trifunctional nature is a key feature, as it allows the molecule to react at three distinct points, leading to the formation of a densely cross-linked polymer network. researchgate.net

The molecule possesses three chiral carbon atoms. Due to the symmetrical structure of the isocyanurate core, this results in four stereoisomers: (R,R,R), (S,S,S), (R,R,S), and (S,S,R). researchgate.netchemicalbook.com The (R,R,R) and (S,S,S) enantiomers constitute what is known as the β-form of TGIC, while the (R,R,S) and (S,S,R) enantiomers are known as the α-form. researchgate.net These diastereomers exhibit different physical properties, such as melting points and crystalline structures, which can influence processing and final material characteristics. researchgate.net

Table 1: Comparison of α-TGIC and β-TGIC Isomer Properties

| Property | α-TGIC ((RRS)/(SSR)) | β-TGIC ((RRR)/(SSS)) |

|---|---|---|

| Melting Point | 105 °C mst.dk | 156 °C mst.dk |

| Water Solubility | 10.1 g/L who.int | 0.53 g/L who.int |

| Crystal System | Orthorhombic researchgate.net | Hexagonal researchgate.net |

The reactivity of (R,R,R)-TGIC is dominated by its three epoxy rings. These are strained three-membered rings that can be readily opened by a variety of nucleophiles. mst.dkindustrialchemicals.gov.au In polymer synthesis, this reaction is typically initiated by functional groups on other polymer chains, such as carboxylic acids, amines, phenols, or alcohols, often in the presence of a catalyst. mst.dkindustrialchemicals.gov.au For instance, in the common application of curing polyester powder coatings, the epoxy groups of TGIC react with the terminal carboxylic acid groups of the polyester resin. architecturalpowdercoatingresins.com This ring-opening polymerization reaction forms stable ester and hydroxyl linkages, creating the rigid thermoset material without the release of any volatile by-products. architecturalpowdercoatingresins.com The isocyanurate ring itself is thermally stable, contributing to the excellent heat resistance of the final cured product. sciepublish.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Isocyanuric Acid (R,R,R)-triglycidyl ester, (R,R,R)-Tris(2,3-epoxypropyl) Isocyanurate tcichemicals.com |

| CAS Number | 240408-78-0 chemimpex.com |

| Molecular Formula | C₁₂H₁₅N₃O₆ chemimpex.com |

| Molecular Weight | 297.27 g/mol chemimpex.com |

| Appearance | White or off-white crystalline powder chemimpex.com |

| Melting Point | 104 - 108 °C chemimpex.com |

| Purity | ≥ 95% (GC) chemimpex.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S,S,S)-Triglycidyl Isocyanurate |

| (R,R,S)-Triglycidyl Isocyanurate |

| (S,S,R)-Triglycidyl Isocyanurate |

| 1,3,5-tris((R)-oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione |

| Alcohols |

| Amines |

| Araldite PT 810 |

| Carboxylic acids |

| Epichlorohydrin (B41342) |

| Isocyanuric acid |

| Phenols |

| Polyester |

| TEPIC |

| Teroxirone |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020203 | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59653-74-6, 240408-78-0 | |

| Record name | rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,R,R)-Triglycidyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of R,r,r Triglycidyl Isocyanurate

Established Synthetic Pathways for Triglycidyl Isocyanurate

The industrial production of triglycidyl isocyanurate primarily relies on two main strategies, both of which typically yield a mixture of stereoisomers, including the α and β forms. industrialchemicals.gov.au

Epichlorohydrin-Based Synthesis

The most common industrial method for producing TGIC involves the reaction of cyanuric acid with an excess of epichlorohydrin (B41342). inchem.org This process is generally carried out at elevated temperatures in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt like benzyl (B1604629) trimethyl-ammonium chloride. google.comepo.org The reaction proceeds in two main stages. Initially, the cyanuric acid reacts with epichlorohydrin to form a mixture of chlorohydrin intermediates. google.comnih.gov This is followed by a dehydrochlorination step, where a strong base, typically sodium hydroxide (B78521), is added to induce ring-closure and form the final triglycidyl isocyanurate product. google.comepo.org

The reaction can be summarized as follows:

Step 1: Addition Reaction: Cyanuric acid + Epichlorohydrin → Chlorohydrin intermediates

Step 2: Dehydrochlorination: Chlorohydrin intermediates + NaOH → Triglycidyl isocyanurate + NaCl + H₂O

A variation of this method involves using sodium cyanate (B1221674) (NaOCN) as the starting material, which reacts with epichlorohydrin in the presence of a catalyst and hydrogen peroxide. google.com

| Parameter | Description | Typical Conditions/Reagents | Reference |

|---|---|---|---|

| Reactants | Primary starting materials for the synthesis. | Cyanuric acid and Epichlorohydrin | inchem.orgprocurementresource.com |

| Catalyst | Substance that increases the rate of the chemical reaction. | Benzyl trimethyl-ammonium chloride | google.com |

| Base | Used for the dehydrochlorination step. | Sodium hydroxide (NaOH) | google.comepo.org |

| Temperature | Operating temperature for the reaction. | 80-110°C | google.com |

| Solvent | Medium in which the reaction is carried out. | Excess epichlorohydrin often acts as the solvent. | epo.org |

Cyanuric Acid-Based Approaches

Cyanuric acid-based approaches are essentially the epichlorohydrin-based synthesis, with cyanuric acid being the key starting material that forms the isocyanurate ring structure of the final product. procurementresource.comwikipedia.org The synthesis involves the thermal decomposition of urea (B33335) to produce cyanuric acid, which is then reacted with epichlorohydrin as described in the previous section. wikipedia.org Another approach involves the trimerization of triallyl isocyanurate using a hydrogen peroxide generator as a catalyst in the presence of alcohol, sodium hydroxide, and nitrile. google.com However, the synthesis of the starting material, triallyl isocyanurate, can be complex. google.com

Enantioselective Synthesis and Stereochemical Control of (R,R,R)-Isomer

While industrial synthesis typically produces a stereoisomeric mixture of TGIC, the synthesis of the specific (R,R,R)-isomer requires enantioselective methods. These methods are crucial for applications where specific stereochemistry is required, such as in the development of certain pharmaceutical agents. The synthesis of chiral compounds like (R,R,R)-Triglycidyl Isocyanurate often involves the use of chiral building blocks or catalysts. tcichemicals.com

One potential strategy for achieving stereochemical control is through the use of chiral catalysts, such as rhodium-based catalysts, which have been shown to be effective in the enantioselective synthesis of other complex molecules. nih.gov Although specific literature detailing the enantioselective synthesis of this compound is not abundant, the principles of asymmetric synthesis provide a framework for its potential production. This could involve the use of a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of the reaction. The first enantioselective total synthesis of another complex molecule, the anthrapyran metabolite SS 43405-e, highlights a methodological approach that could be conceptually applied. goettingen-research-online.de

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound necessitates rigorous purification to remove byproducts, unreacted starting materials, and other stereoisomers. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid TGIC. The crude product is dissolved in a suitable solvent, such as methanol, ethanol, or isopropyl alcohol, and then cooled to induce crystallization. google.comgoogle.com The purity of the final product can be significantly improved by this method, with reported purities reaching 98%. google.com Water can also be used as a solvent in a specific crystallization process where the crude TGIC is dissolved in hot water and then cooled to precipitate the purified product. patsnap.compatsnap.com

Solvent Extraction and Washing: After the reaction, the mixture can be treated with a solvent like dichloromethane (B109758) to extract the product. google.com Washing with water can be employed to remove inorganic salts, such as sodium chloride, which is a byproduct of the dehydrochlorination step. epo.org

Distillation: Excess epichlorohydrin is typically removed by distillation under reduced pressure. google.comepo.org

Chromatography: For obtaining highly pure material for research purposes, chromatographic techniques such as high-performance liquid chromatography (HPLC) can be employed. nih.gov

| Technique | Description | Solvents/Reagents | Reference |

|---|---|---|---|

| Crystallization | Separation of a solid from a solution by cooling or solvent evaporation. | Methanol, Ethanol, Isopropyl Alcohol, Water | google.comgoogle.compatsnap.compatsnap.com |

| Solvent Extraction | Separation of a compound based on its solubility in two different immiscible liquids. | Dichloromethane | google.com |

| Distillation | Separation of liquids based on differences in their boiling points. | N/A (removal of excess epichlorohydrin) | google.comepo.org |

| Chromatography | Separation of a mixture by distributing its components between a stationary and a mobile phase. | Acetonitrile (for HPLC) | nih.gov |

Chemical Modification and Functionalization Strategies of Isocyanurate Ring and Epoxy Groups

The chemical reactivity of both the isocyanurate ring and the epoxy groups in TGIC allows for a wide range of chemical modifications and functionalization strategies. google.commst.dk These modifications are aimed at tailoring the properties of the molecule for specific applications.

The epoxy groups are highly reactive and can undergo ring-opening reactions with various nucleophiles, including amines, carboxylic acids, alcohols, and thiols. mst.dkresearchgate.net This reactivity is the basis for its primary use as a cross-linker in powder coatings, where it reacts with carboxyl-functional polyester (B1180765) resins. architecturalpowdercoatingresins.com The isocyanurate ring itself can also be a site for modification, although reactions involving the epoxy groups are more common. Studies have shown that the isocyanurate ring structure contributes to the flame retardancy of polymers derived from TGIC. sciepublish.com

Introduction of Bio-Based Components

There is a growing interest in developing more sustainable materials, which has led to research into the incorporation of bio-based components into TGIC-based systems. This can be achieved by reacting TGIC with bio-derived molecules or by synthesizing bio-based epoxy resins that can be used in conjunction with or as alternatives to TGIC.

Functionalization for Enhanced Flame Retardancy

The inherent thermal stability of the isocyanurate ring in this compound (TGIC) provides a foundational level of flame retardancy. However, to meet stringent fire safety standards in various polymer applications, functionalization of the TGIC molecule is a key strategy. This involves chemically modifying its structure to incorporate elements or functional groups that actively interfere with the combustion cycle. Research has focused on creating derivatives that offer enhanced flame-retardant efficiency, often through synergistic interactions between the isocyanurate core and the newly introduced chemical moieties.

One prominent approach involves the synthesis of novel multifunctional flame retardants by reacting the epoxy groups of TGIC with phosphorus- and silicon-containing compounds. A notable example is the creation of a flame retardant, referred to as TDA, through a controlled ring-opening addition reaction. acs.orgnih.govnih.gov In this synthesis, TGIC is reacted with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and 3-aminopropyltriethoxysilane (B1664141) (APTES). acs.orgnih.govnih.gov The resulting molecule contains a synergistic combination of phosphorus, nitrogen (from the isocyanurate ring), and silicon. acs.orgnih.govnih.gov

When incorporated into an epoxy resin (EP) matrix, this functionalized isocyanurate derivative demonstrates a significant improvement in fire safety. nih.gov The mechanism is twofold, operating in both the gas and condensed phases. acs.orgnih.govnih.gov During combustion, the phosphorus components release phosphorus-containing radicals into the gas phase, which interrupt the free-radical chain reactions of combustion. Simultaneously, in the condensed phase, the phosphorus, nitrogen, and silicon work together to promote the formation of a stable, insulating char layer. acs.org This char layer acts as a physical barrier, limiting the transfer of heat and the release of flammable volatiles from the underlying polymer. acs.org

Another strategy for enhancing flame retardancy does not involve the direct functionalization of the TGIC molecule itself, but rather its use as a synergistic agent in conjunction with other flame retardants. Research has shown that incorporating a small amount of TGIC into polyamide 6 (PA6) composites containing aluminum diethylphosphinate (AlPi) leads to a remarkable improvement in flame retardant properties. researchgate.net In this system, TGIC reacts with the terminal groups of the PA6 matrix, leading to chain extension and increased melt viscosity. researchgate.net This higher viscosity inhibits the dripping of molten polymer during a fire and helps to form a more integrated and sealed char layer, which effectively suppresses heat and mass transfer. researchgate.net

The following tables summarize the research findings on the flame retardant performance of polymers modified with functionalized this compound and its derivatives.

Table 1: Flame Retardant Performance of Epoxy Resins with a Functionalized TGIC-DOPO-APTES Additive (TDA)

This table presents the fire performance data for epoxy resins containing different weight percentages of the TDA flame retardant. The data is sourced from studies investigating the synergistic flame-retardant effects of phosphorus, nitrogen, and silicon. nih.gov

| Sample ID | TDA Content (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating | Total Heat Release (THR, kJ/m²) | Total Smoke Production (TSP, m²) |

|---|---|---|---|---|---|

| Neat EP | 0 | 22.5 | No Rating | 124.7 | 29.6 |

| EP/TDA-5 | 25.0 | 33.4 | V-0 | 88.6 | 21.4 |

Table 2: Synergistic Flame Retardant Effect of TGIC in Polyamide 6 (PA6) Composites

This table illustrates the synergistic effect of this compound when combined with aluminum diethylphosphinate (AlPi) in Polyamide 6. The data highlights how a small addition of TGIC can significantly improve the flame retardancy of the composite material. researchgate.net

| Sample ID | AlPi Content (wt%) | TGIC Content (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating (1.6 mm) |

|---|---|---|---|---|

| PA6 | 0 | 0 | - | No Rating |

| PA6/AlPi | 11 | 0 | - | Fail |

| PA6/AlPi/TGIC | 10.67 | 0.33 | 30.8 | V-0 |

Polymerization and Curing Mechanisms of R,r,r Triglycidyl Isocyanurate Systems

Anionic Polymerization Kinetics and Mechanisms

Anionic polymerization of epoxides, including those on the TGIC molecule, proceeds via a ring-opening mechanism initiated by a strong nucleophile. du.edu.eg This process is a form of chain-growth polymerization where the active centers are anions. wikipedia.org

The mechanism involves two primary steps:

Initiation: A nucleophilic initiator (B:⁻), such as an alkoxide, organometallic compound (e.g., alkyllithium), or hydroxide (B78521), attacks one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of an alkoxide, which serves as the propagating species. du.edu.eg

Propagation: The newly formed alkoxide anion attacks another epoxide ring on a different monomer molecule. This sequential addition of monomers continues, leading to the growth of the polymer chain. Each step regenerates the alkoxide at the growing chain end.

In highly purified systems free from protic impurities like water or alcohols, anionic polymerization can proceed without a formal termination step, a characteristic known as "living" polymerization. wikipedia.orgethernet.edu.et This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.et However, in the context of TGIC, this method is less common than thermal curing with functional co-reactants, which is typically used to create cross-linked networks rather than linear polymers.

Cationic Polymerization Kinetics and Mechanisms

Cationic ring-opening polymerization (CROP) of TGIC is initiated by electrophilic species, such as strong protic acids (H₂SO₄, CF₃SO₃H) or Lewis acids, which can be generated chemically or photochemically. mdpi.comgelest.com The mechanism is analogous to the CROP of other cyclic ethers and epoxides. youtube.com

The key steps are:

Initiation: A proton (H⁺) or other cationic initiator adds to the oxygen atom of an epoxide group, forming a protonated epoxide, which is an active tertiary oxonium ion. This activated monomer is highly electrophilic.

Propagation: A nucleophilic oxygen atom from an epoxide group of another TGIC monomer attacks one of the electrophilic carbon atoms of the activated oxonium ion. This results in the opening of the first ring and the formation of a new covalent bond, propagating the polymer chain and regenerating the oxonium ion at the chain end.

The polymerization of cyclic monomers is often driven by the release of ring strain, making the process thermodynamically favorable, especially for small rings like epoxides. youtube.com Complications can arise from side reactions, but the cationic mechanism provides a viable pathway for polymerizing TGIC. iupac.org Photoinitiated cationic polymerization, in particular, offers industrial advantages due to its rapid cure rates at ambient temperatures. mdpi.com

Thermal Curing Processes and Network Formation

Thermal curing is the most prevalent method for creating robust, cross-linked networks from TGIC, especially in industrial applications like powder coatings. chemicalland21.com The process relies on the reaction of TGIC's epoxide groups with various co-hardeners at elevated temperatures. While TGIC can undergo hazardous autopolymerization if heated above 120°C for extended periods, its reaction is typically controlled through the use of specific curing agents. chemicalland21.comnih.gov This results in a dense, three-dimensional polymer network that provides excellent thermal stability and mechanical properties.

The reaction between TGIC and carboxyl-functional polyester (B1180765) resins is a cornerstone of durable powder coating formulations. danickspecialties.com In this condensation reaction, the nucleophilic carboxyl group from the polyester attacks an electrophilic carbon of the epoxide ring on the TGIC molecule. danickspecialties.comresearchgate.net This ring-opening reaction forms a stable hydroxyl-ester linkage, which becomes part of the polymer backbone.

Since TGIC is trifunctional and the polyester resins are designed with multiple carboxyl groups, a highly cross-linked network is formed upon baking. researchgate.net This process is typically carried out at elevated temperatures to ensure a complete cure.

| Parameter | Value | Reference |

|---|---|---|

| Baking Temperature | 160-180 °C (320-360 °F) | danickspecialties.com |

| Baking Time | 10-15 minutes | danickspecialties.com |

| TGIC Content in Formulation | 4-10% | chemicalland21.com |

TGIC reacts efficiently with both amine and hydroxyl functional groups to form cross-linked polymers. chemicalland21.comnih.govgoogle.com

Reaction with Amines: The reaction with primary amines is a two-step process. First, the primary amine attacks an epoxide ring, forming a secondary amine and a secondary hydroxyl group. This secondary amine is also reactive and can proceed to attack a second epoxide group, resulting in a tertiary amine and another hydroxyl group. This branching reaction is critical for building network density.

Reaction with Hydroxyls: The reaction between an alcohol's hydroxyl group and an epoxide ring is known as etherification. This reaction can be slower than the amine-epoxy reaction and is often promoted by higher temperatures or catalysts. The hydroxyl groups can be part of a polyol co-hardener or can be those generated during the amine-epoxy or carboxyl-epoxy reactions.

To accelerate curing rates and lower the required thermal budget, various catalysts can be incorporated into TGIC formulations. danickspecialties.com The choice of catalyst depends on the specific co-reactant. For the industrially significant reaction between TGIC and carboxyl-functional polyesters, specific accelerators are employed to improve efficiency. epo.org

| Catalyst Class | Examples | Function | Reference |

|---|---|---|---|

| Benzotriazoles | Benzotriazole, Tolyltriazole | Highly efficient accelerator for the epoxy-carboxyl reaction in powder coatings. | epo.org |

| Heterocyclics | Imidazole, 2-Methylimidazole | Known accelerators for epoxy-polyester systems. | epo.org |

| Quaternary Ammonium (B1175870) Salts | Choline Chloride, Benzyl (B1604629) Trimethylammonium Chloride | Used as accelerators in epoxy curing and catalysts in TGIC synthesis. | google.comepo.org |

These catalysts typically work by activating either the epoxide ring or the co-reactant, making the nucleophilic attack more favorable and thus speeding up the cross-linking process.

Photoinitiated Polymerization and Curing Mechanisms

Photoinitiated polymerization, or UV curing, offers rapid, on-demand curing with spatial and temporal control, often at room temperature. dkshdiscover.com This technology utilizes photoinitiators, which are compounds that absorb UV or visible light to generate reactive species that initiate polymerization. comindex.esqinmuchem.com

For TGIC, whose reactive sites are epoxide groups, cationic photoinitiators are particularly effective. comindex.es Upon irradiation, these initiators undergo photolysis to generate a strong protic or Lewis acid, which then initiates the cationic ring-opening polymerization of the epoxide rings, as described in section 3.2.

Alternatively, free-radical photoinitiators can be used, which are broadly classified into two types:

Type I (Cleavage): These initiators fragment directly into radicals upon light absorption. dkshdiscover.com

Type II (H-abstraction): These initiators require a co-initiator or synergist from which they abstract a hydrogen atom to generate radicals. qinmuchem.com

While radical initiators are more commonly used for acrylate (B77674) or methacrylate (B99206) systems, they can be employed in hybrid systems containing TGIC. The choice of photoinitiator is critical for controlling the cure depth and speed. comindex.es

| Initiator Class | Examples | Primary Use | Reference |

|---|---|---|---|

| α-Hydroxyketones | Irgacure 184, DAROCUR 1173 | Surface curing of clear, non-pigmented coatings. | windows.netsongwon.com |

| Bis Acyl Phosphine Oxides (BAPO) | Irgacure 819 | Through-curing of thick sections and pigmented systems due to long-wavelength absorption. | windows.net |

| Cationic Photoinitiators | Onium salts (e.g., iodonium, sulfonium (B1226848) salts) | Initiation of ring-opening polymerization for epoxides and other cyclic monomers. | mdpi.comcomindex.es |

Mechanism of Crosslinking and Network Topology Development

This compound, a specific stereoisomer of Triglycidyl Isocyanurate (TGIC), is a trifunctional epoxy compound primarily utilized as a crosslinking agent or curing agent, particularly in powder coating formulations. chemimpex.com Its molecular structure, featuring a central isocyanurate ring with three chiral glycidyl (B131873) groups, is fundamental to its function. chemimpex.comtcichemicals.com

The crosslinking mechanism predominantly involves the reaction of the three oxirane (epoxy) rings of the TGIC molecule with a co-reactant, which is typically a polymer with functional groups such as carboxyl groups. Carboxyl-terminated polyester or acrylic resins are common partners in these systems. The curing process is thermally initiated, and the primary reaction is an esterification reaction where the carboxyl group attacks the electrophilic carbon atom of the epoxy ring. This ring-opening reaction results in the formation of a hydroxyl ester linkage, covalently bonding the polyester chain to the TGIC molecule.

A secondary reaction, known as etherification, can also occur. The hydroxyl group formed during the initial esterification step is itself reactive and can attack another epoxy group. This leads to the formation of an ether linkage and an additional hydroxyl group, which can propagate the reaction further.

The development of the network topology is a direct consequence of the trifunctional nature of TGIC. Each TGIC molecule can connect to three polyester chains, acting as a highly effective node in the polymer network. This creates a dense, three-dimensional, crosslinked structure. The rigidity of the isocyanurate ring contributes to the formation of a rigid network polymer. researchgate.net This highly crosslinked network is responsible for the enhanced properties of the cured material, including excellent thermal resistance, weatherability, adhesion, and mechanical strength. chemimpex.com The specific (R,R,R) configuration of the glycidyl groups may influence the precise three-dimensional arrangement and final properties of the network, a subject of advanced materials research.

Cure Kinetics Modeling and Simulation

The study of cure kinetics is essential for understanding and optimizing the curing process of this compound systems. It involves mathematically modeling the rate of the crosslinking reaction as a function of time and temperature. youtube.com Differential Scanning Calorimetry (DSC) is the most common analytical technique used to acquire the necessary data by measuring the exothermic heat flow generated during the crosslinking reaction. nih.gov

Kinetic analysis of TGIC systems can be performed under two primary conditions: isothermal and non-isothermal. utah.edu

Isothermal Studies : In an isothermal DSC experiment, the sample is rapidly heated to a specific, constant curing temperature, and the heat flow is recorded as a function of time. nih.gov The rate of reaction is directly proportional to the heat flow. This method is particularly useful for modeling industrial processes that occur at a constant temperature. nih.gov However, a significant portion of the reaction can occur during the initial heating ramp, which can complicate the analysis, especially for highly reactive systems at high temperatures. utah.edu

Non-Isothermal Studies : In a non-isothermal DSC experiment, the sample is heated at a constant, linear rate (e.g., 5, 10, 15 °C/min) over a temperature range. researchgate.net The heat flow is recorded as a function of temperature. By conducting experiments at several different heating rates, kinetic parameters can be determined without the complexities of the initial heating period in isothermal tests. utah.edu This approach provides a comprehensive understanding of the curing behavior over a wide temperature spectrum. researchgate.netmdpi.com

The degree of conversion (α), which represents the fraction of reactive groups that have been consumed, is calculated by integrating the heat flow curve over time or temperature. researchgate.net This data is then used to fit various kinetic models.

To analyze the kinetic data obtained from DSC, several mathematical models can be applied. These models typically aim to determine the "kinetic triplet": the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α).

Šesták-Berggren Model : This is a versatile empirical model that can describe complex reaction mechanisms, including the curing of TGIC systems. researchgate.net The model is represented by the equation: dα/dt = A * exp(-Ea/RT) * α^m * (1-α)^n The exponents m and n are adjustable parameters that allow the model to fit a wide variety of reaction profiles, including autocatalytic reactions common in epoxy curing. researchgate.netuliege.be Studies have shown that the curing kinetics of modified triglycidyl isocyanurate systems with carboxylated polyesters can be well-described by the Šesták-Berggren model. researchgate.net

Kissinger Method : The Kissinger method is a popular "model-free" approach used with non-isothermal data to determine the activation energy (Ea) without assuming a specific reaction model. nih.govmdpi.com It relates the peak temperature of the reaction (Tp) to the heating rate (β) through the following equation: ln(β / Tp²) = ln(AR / Ea) - Ea / (R * Tp) By plotting ln(β/Tp²) against 1/Tp for a series of experiments at different heating rates, the activation energy can be calculated from the slope of the resulting straight line. researchgate.net For example, in a study of a modified epoxy-nanosilica system, the activation energy calculated via the Kissinger method was found to be 96.82 kJ/mol. researchgate.net However, it is important to note that the Kissinger method assumes a single-step reaction, which can be a limitation for complex multi-step curing processes. nih.govmdpi.com

Ozawa Method : The Ozawa method, often referred to as the Flynn-Wall-Ozawa (FWO) method, is another widely used model-free isoconversional method. rsc.orgresearchgate.net It allows for the calculation of activation energy as a function of the degree of conversion (α). This is particularly useful because the activation energy can change as the reaction progresses, especially as vitrification (the transition to a glassy state) occurs. researchgate.net The Ozawa equation is: ln(β) = ln(AEa / R * g(α)) - 1.052 * (Ea / RT) For a given conversion (α), a plot of ln(β) versus 1/T from non-isothermal scans at different heating rates yields a straight line with a slope related to the activation energy at that specific conversion level. researchgate.net In the same study of the modified epoxy system, the Ozawa method yielded an activation energy of 98.69 kJ/mol. researchgate.net The ability of the Ozawa method to detect variations in activation energy makes it a powerful tool for understanding complex curing behaviors. rsc.orgresearchgate.net

The table below summarizes sample kinetic data for an epoxy system, illustrating the values obtained through different modeling approaches.

| Kinetic Model | Parameter | Value | Reference |

| Kissinger | Activation Energy (Ea) | 96.82 kJ/mol | researchgate.net |

| Ozawa | Activation Energy (Ea) | 98.69 kJ/mol | researchgate.net |

Advanced Material Applications Incorporating R,r,r Triglycidyl Isocyanurate

High-Performance Composite Materials

(R,R,R)-Triglycidyl Isocyanurate is instrumental in the formulation of high-performance composite materials. When used as a curing agent or a component of the resin matrix, its three reactive epoxy groups enable the formation of a dense, three-dimensional network. This high crosslink density imparts superior mechanical properties, thermal resistance, and chemical stability to the final composite material, making it suitable for demanding sectors like aerospace and automotive. chemimpex.com

Thermosetting Resins for Aerospace Applications

The aerospace industry demands materials with exceptional strength-to-weight ratios, high thermal stability, and long-term durability. Thermosetting resins formulated with this compound are candidates for these applications due to the inherent properties the compound imparts. The isocyanurate ring structure provides significant thermal and chemical stability, while the trifunctional glycidyl (B131873) groups ensure a high degree of cross-linking. This results in a cured resin system with a high glass transition temperature (Tg) and excellent mechanical integrity, even at elevated temperatures. These characteristics are critical for components that must withstand extreme environmental conditions during flight. The use of this epoxy compound helps to create highly crosslinked networks that are essential for materials used in space and aerospace applications. chemimpex.comnih.gov

Matrix Materials in Fiber-Reinforced Composites (e.g., Glass Fiber, Carbon Fiber)

Research has demonstrated the effectiveness of TGIC-based epoxy systems in advanced composites. A study on epoxy/polytetrafluoroethylene (PTFE)/glass fiber (GF) composites using TGIC as the base material highlighted the development of materials with unique low-friction and high-wear-resistance characteristics. researchgate.net

Table 1: Tribological Properties of TGIC-Based Composites

| Material Composition | Coefficient of Friction (COF) | Wear Rate (x 10⁻⁶ mm³/N·m) | Key Finding |

|---|---|---|---|

| Epoxy/PTFE/GF (40 wt% PTFE) | 0.079 | 0.45 | Demonstrates excellent self-lubricating and wear-resistant properties. researchgate.net |

The findings indicate that the tribological properties of TGIC-based epoxy composites can be superior to other epoxy systems, opening avenues for their use in applications requiring high wear resistance. researchgate.net

Coatings and Adhesives with Enhanced Performance

The cross-linking capabilities of this compound are extensively leveraged in the coatings and adhesives sector to enhance durability, adhesion, and chemical resistance. chemimpex.com As a curing agent, it reacts with polymers containing carboxyl groups, such as certain polyesters and acrylic resins, to form a resilient, protective film. made-in-china.com

Development of UV-Curable Coatings

This compound is primarily known as a thermal cross-linking agent used in powder coatings that are cured in an oven at temperatures around 200°C. inchem.org The resulting coatings are noted for their excellent durability and resistance to ultraviolet (UV) degradation, making them ideal for outdoor applications such as on architectural elements, automotive parts, and garden furniture. inchem.orgadvancedkimya.comwho.int The inherent chemical stability of the isocyanurate ring contributes to this high weather resistance. made-in-china.com

While TGIC itself is cured thermally, the development of coatings with high UV resistance is a key objective. Some specialized grades of TGIC are noted for their low UV absorption, a desirable characteristic for maintaining coating integrity and appearance over time. tecmos.com The broader field of polymer coatings has seen significant advances in photo-curing or UV-curing technologies, which offer benefits like rapid processing and reduced energy consumption. google.com The exceptional outdoor durability of TGIC-cured systems makes them a benchmark for performance in this area. advancedkimya.com

High-Strength Structural Adhesives

In the formulation of high-strength structural adhesives, this compound acts as a potent cross-linker for epoxy-based systems. chemimpex.comchemienterprisesllp.com Its trifunctional nature allows for the creation of a rigid, tough, and chemically resistant adhesive bond. These properties are essential in construction and automotive industries where adhesives are used to bond structural components. chemimpex.com The compound's inclusion enhances bonding strength and ensures the long-term reliability of the adhesive joint under mechanical stress and harsh environmental conditions. chemimpex.comresearchgate.net

Encapsulation and Electronic Packaging Materials

The electronics industry utilizes this compound for encapsulation and packaging due to its excellent electrical insulation properties, thermal stability, and moisture resistance. chemimpex.com These characteristics are vital for protecting sensitive electronic components from short circuits, heat, and environmental contaminants.

It is a key ingredient in the solder "mask" inks used in the manufacturing of printed circuit boards (PCBs). inchem.orgwho.intnih.gov Furthermore, its high purity and stable performance make it suitable for electrical insulating laminates and other molding compounds used to package semiconductors and other electronic devices. chemimpex.com The ability of TGIC-based materials to provide superior thermal management and electrical insulation contributes directly to the reliability and longevity of electronic assemblies. chemimpex.com

Table 2: Properties of this compound Relevant to Electronic Applications

| Property | Value/Characteristic | Relevance to Electronics |

|---|---|---|

| Electrical Insulation | High dielectric strength | Prevents short circuits and ensures signal integrity in PCBs and encapsulated components. chemimpex.com |

| Thermal Stability | High heat resistance | Protects components from heat generated during operation and from thermal stresses during manufacturing (e.g., soldering). chemimpex.com |

| Adhesion | Excellent bonding to various substrates | Ensures robust encapsulation and integrity of solder masks on circuit boards. chemimpex.com |

| Moisture Resistance | Low moisture absorption | Prevents corrosion and electrical failure due to humidity. chemimpex.com |

| Viscosity | Low viscosity when molten | Allows for complete and void-free encapsulation of complex electronic components. chemimpex.com |

Development of Smart and Responsive Materials (e.g., Shape Memory Polymers)

Smart or responsive materials are designed to change their properties in response to external stimuli like heat, light, or pH. google.com this compound, through its role as a high-functionality cross-linker, is a key building block for creating the stable network structures essential for such materials. Its use has been noted in the curing of "intelligent gels" and liquid crystal elastomers, which are classes of smart materials. chemicalbook.com

The development of shape-memory polymers (SMPs) is a prominent application within this category. SMPs have the ability to return from a temporary, deformed shape to their original, permanent shape upon triggering by an external stimulus, most commonly heat. google.comwikipedia.org The mechanism relies on the polymer's network structure, which consists of "netpoints" that determine the permanent shape and "switching segments" that allow for the temporary shape change. mdpi.comresearchgate.net

The isocyanurate ring of (R,R,R)-TGIC provides high thermal stability, which serves as the anchor for the permanent shape (the netpoints). The flexible polymer chains to which it is cross-linked can act as the switching segments. When the material is heated above its glass transition temperature (Tg), the switching segments become mobile, allowing the material to be deformed into a temporary shape. Upon cooling below Tg, this temporary shape is fixed. Reheating above Tg provides the energy for the network to overcome the temporary configuration and return to its original, thermodynamically stable shape. wikipedia.orgmdpi.com

While direct studies specifying the (R,R,R) isomer in SMPs are limited, research on analogous triglycidyl epoxy compounds demonstrates the principle effectively. For instance, thermosets created from bio-based triglycidyl phloroglucinol (B13840), another trifunctional epoxy, exhibit excellent shape-memory performance, including high shape recovery ratios and significant recovery stress. mdpi.comresearchgate.net This supports the potential of (R,R,R)-TGIC to create robust SMPs. The properties of such materials are highly dependent on the cross-linking density and the nature of the co-polymers used.

Table 1: Representative Shape-Memory Properties of a Triglycidyl Epoxy-Based Thermoset

The following data is for a thermoset based on triglycidyl phloroglucinol (3EPOPh), presented here as representative of the potential performance of a triglycidyl isocyanurate-based shape-memory polymer.

| Property | Value |

| Shape Fixity Ratio (Rf) | >99% |

| Shape Recovery Ratio (Rr) | >98% |

| Recovery Stress | up to 7 MPa |

| Glass Transition Temperature (Tg) | 60-80 °C |

Source: Adapted from research on bio-based epoxy shape-memory thermosets. mdpi.comresearchgate.net

Integration in Advanced Manufacturing Processes (e.g., Additive Manufacturing)

Additive manufacturing, or 3D printing, builds three-dimensional objects layer-by-layer from a digital design. igmresins.com The integration of advanced materials like those formulated with this compound is crucial for producing functional parts with high performance. The compound's role as a potent cross-linker is particularly relevant in photopolymerization-based 3D printing techniques such as stereolithography (SLA) and Digital Light Processing (DLP). researchgate.netjustia.com

In these processes, a liquid photopolymer resin is selectively cured (solidified) by exposure to light. nih.gov Such resins are typically composed of monomers, oligomers, and a photoinitiator. This compound can be incorporated as a key oligomer or cross-linking agent in the resin formulation. google.com Its three epoxy groups enable the formation of a dense and rigid network upon curing, which significantly enhances the mechanical properties (e.g., stiffness, strength) and thermal stability of the final 3D-printed object. ontosight.aigoogle.com

The formulation of a 3D printing resin requires careful balancing of properties. The viscosity must be suitable for the specific printing process, and the reactivity must be tuned for a fast and precise cure. justia.com The inclusion of a trifunctional component like (R,R,R)-TGIC allows for the creation of materials that transition from a liquid resin to a durable, solid thermoset, suitable for producing not just prototypes but also functional end-use parts. advancedkimya.comigmresins.com For example, incorporating epoxy compounds into photocurable resins has been shown to improve the mechanical strength and toughness of 3D-printed products by creating interpenetrating polymer network (IPN) structures. google.com

Table 2: Example Components of a Photopolymerizable Resin for Additive Manufacturing

| Component Type | Example Compound | Function in Resin Formulation |

| Crosslinking Oligomer | This compound | Forms a dense network, enhances mechanical and thermal properties. |

| Monomer/Reactive Diluent | Polyethylene glycol diacrylate (PEGDA) | Controls viscosity, participates in polymerization. |

| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Initiates the polymerization reaction upon light exposure. |

| Pre-polymer | Polyurethane acrylate (B77674) | Provides flexibility and toughness to the cured part. |

Source: Compiled from general knowledge on photopolymerizable resins for 3D printing. google.comnih.govgoogle.com

Theoretical and Computational Investigations of R,r,r Triglycidyl Isocyanurate

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, are instrumental in elucidating the fundamental properties of (R,R,R)-TGIC. These studies can predict molecular geometries, electronic structures, and the relative stability of different chemical species.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. mit.edu It is particularly useful for studying systems like (R,R,R)-TGIC due to its balance of accuracy and computational cost. DFT calculations can be employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

For instance, DFT can be used to model the (R,R,R)-TGIC molecule and analyze its bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and how it interacts with other molecules. Furthermore, DFT can provide insights into the electronic distribution within the molecule, highlighting regions that are electron-rich or electron-poor, which is key to understanding its reactivity.

| Property | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the molecule's shape and steric accessibility. |

| Electron Density | The probability of finding an electron at a particular point in space. | Indicates reactive sites for electrophilic or nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally suggests higher reactivity. |

This table is generated based on the general applications of DFT and does not represent specific output for (R,R,R)-TGIC from the provided search results.

Quantum chemical calculations are pivotal in mapping out the detailed steps of chemical reactions involving (R,R,R)-TGIC. By calculating the energies of reactants, transition states, and products, researchers can construct a potential energy surface for a given reaction. This allows for the determination of activation energies and reaction pathways, providing a clear picture of how the reaction proceeds at the atomic level.

For the curing process of (R,R,R)-TGIC with a curing agent, quantum chemical methods can be used to investigate the ring-opening mechanism of the epoxide groups. This includes identifying the transition state structures for the nucleophilic attack on the epoxide ring and understanding how the stereochemistry of the (R,R,R) isomer influences the reaction pathway and the resulting polymer structure.

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for modeling the collective behavior of many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic processes of polymerization and network formation. mdpi.com

In the context of (R,R,R)-TGIC, MD simulations can be used to model the curing process on a larger scale. By creating a simulation box containing many (R,R,R)-TGIC molecules and curing agent molecules, researchers can watch as the individual monomers react to form polymer chains and eventually a cross-linked network. These simulations provide valuable information about the rate of polymerization, the evolution of the network structure, and the final properties of the cured material.

| Simulation Parameter | Information Gained |

| Temperature & Pressure | Simulates realistic processing conditions. |

| Interatomic Potentials | Describes the forces between atoms, governing their motion. |

| Simulation Time | Allows for the observation of processes occurring over nanoseconds to microseconds. |

This table is generated based on the general principles of MD simulations and does not represent a specific simulation of (R,R,R)-TGIC from the provided search results.

Computational Modeling of Curing Kinetics and Network Topology

Computational models can be developed to describe the kinetics of the curing process and the resulting network topology. These models often combine information from both quantum chemical calculations and MD simulations to provide a comprehensive understanding of the system.

The kinetics of the curing reaction, which describes how fast the reaction proceeds, can be modeled using rate equations derived from the reaction mechanism. The parameters for these equations, such as rate constants and activation energies, can be obtained from quantum chemical calculations. The complexity of the epoxy-anhydride crosslinking mechanism, for instance, involves competitive reactions like etherification and esterification that lead to network formation. researchgate.net

The topology of the polymer network, which describes how the polymer chains are connected, can be analyzed using data from MD simulations. This includes determining the cross-link density, the distribution of chain lengths between cross-links, and the presence of any network defects. These topological features are critical in determining the mechanical and thermal properties of the final material.

Prediction of Structure-Performance Relationships in Derived Materials

A major goal of theoretical and computational studies is to establish clear links between the molecular structure of a material and its macroscopic properties. mdpi.com For materials derived from (R,R,R)-TGIC, this means predicting properties such as mechanical strength, thermal stability, and chemical resistance based on the structure of the polymer network.

By combining the insights gained from quantum mechanics, molecular dynamics, and kinetic modeling, researchers can develop structure-performance relationships. For example, MD simulations can be used to calculate mechanical properties like the Young's modulus and the glass transition temperature of the cured polymer. These predictions can then be used to guide the design of new materials with improved performance characteristics. The rheological and mechanical properties of elastomers, for instance, are defined by their crosslink and filler networks. utwente.nl

Advanced Analytical Methodologies for Characterizing R,r,r Triglycidyl Isocyanurate Polymerization and Cured Systems

Spectroscopic Techniques for Curing Monitoring and Structure Analysis

Spectroscopic techniques are invaluable for real-time monitoring of the curing reaction and for detailed structural elucidation of the final cured polymer. mdpi.comresearchgate.netresearchgate.netmdpi.com These methods probe changes in the chemical environment at a molecular level, offering qualitative and quantitative data on the progress of polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the curing of (R,R,R)-TGIC. researchgate.netintertek.com The principle lies in tracking the change in absorbance of specific functional groups involved in the polymerization reaction over time. The disappearance of reactant peaks and the appearance of product peaks provide a direct measure of the extent of the reaction. researchgate.netscispace.com

During the curing of TGIC, typically with a carboxyl-functional polyester (B1180765), the primary reaction involves the opening of the epoxy (oxirane) ring by the carboxylic acid group to form an ester and a hydroxyl group. The progress of this reaction can be monitored by observing the decrease in the intensity of the infrared absorption band corresponding to the epoxy group, which is typically found around 910 cm⁻¹. Concurrently, the consumption of carboxylic acid groups can be followed by the decrease of the broad O-H stretching band of the carboxylic acid dimer. The formation of hydroxyl groups and ester linkages can also be tracked. researchgate.netmdpi.com

The degree of conversion of the epoxy groups at any given time (α) can be calculated using the following equation, where A₀ is the initial absorbance of the epoxy peak and Aₜ is the absorbance at time t:

α = (A₀ - Aₜ) / A₀

FTIR spectroscopy can be performed in real-time (RT-FTIR), allowing for the rapid and quantitative assessment of curing kinetics under various conditions such as temperature and catalyst concentration. scispace.com

Key FTIR Bands for Monitoring TGIC Curing

| Functional Group | Wavenumber (cm⁻¹) | Change During Curing |

| Epoxy Ring (oxirane) | ~910 | Decreases |

| Isocyanurate Ring | ~1700 | Remains relatively stable |

| Carboxylic Acid (O-H stretch) | ~2500-3300 (broad) | Decreases |

| Hydroxyl Group (O-H stretch) | ~3200-3600 (broad) | Increases |

| Ester Group (C=O stretch) | ~1730-1750 | Increases |

Data compiled from various spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the (R,R,R)-TGIC monomer and the resulting polymer network. While not as commonly used for real-time cure monitoring as FTIR due to longer acquisition times, it is exceptionally powerful for elucidating the final structure of the cured material and identifying side reactions.

¹H NMR spectroscopy can be used to identify the protons in different chemical environments within the TGIC molecule. researchgate.net The protons of the oxirane rings have characteristic signals, and their disappearance or shift upon reaction can be monitored. researchgate.net New signals corresponding to the formation of hydroxyl and ester groups will appear in the spectrum of the cured polymer.

¹³C NMR spectroscopy, although less sensitive than ¹H NMR, offers a wider chemical shift range and simpler spectra with less signal overlap, making it very useful for structural analysis of complex polymers. nih.govresearchgate.netnih.gov Each carbon atom in the TGIC molecule and the cured network will give a distinct signal, allowing for unambiguous assignment and characterization of the polymer backbone and crosslink points. Changes in the chemical shifts of the carbon atoms in the epoxy ring are a clear indicator of the curing reaction.

Characteristic NMR Chemical Shifts for TGIC Analysis

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Oxirane Ring Protons | 2.6 - 2.9 |

| ¹H | Methylene Protons (N-CH₂) | 3.2 - 4.4 |

| ¹³C | Oxirane Ring Carbons | 44 - 51 |

| ¹³C | Isocyanurate Carbonyl Carbon | ~149 |

Note: Chemical shifts can vary depending on the solvent and the specific chemical structure.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. mdpi.comresearchgate.net It is particularly useful for monitoring polymerization in systems containing water or for analyzing samples in glass vials, as glass produces a weak Raman signal. Raman spectroscopy is based on the inelastic scattering of monochromatic light, and like FTIR, it provides a "fingerprint" of the molecules present. horiba.com

For monitoring the curing of TGIC, Raman spectroscopy can track the disappearance of the epoxy ring vibrational modes. horiba.com The symmetric ring breathing mode of the epoxy group, often appearing around 1255 cm⁻¹, is a strong and well-defined band in the Raman spectrum, making it an excellent probe for cure monitoring. The degree of conversion can be calculated in a similar manner to FTIR by monitoring the intensity of this band. nih.gov Raman spectroscopy has been shown to be a viable technology for verifying the degree of polymerization in thermosetting resins. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. ceric-eric.euethz.chdcu.ie XPS is used to analyze the surface chemistry of TGIC-based powder coatings after curing.

By irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface (typically the top 1-10 nm) and, crucially, their chemical bonding environment. nih.gov For TGIC-cured systems, XPS can provide information on the atomic concentrations of carbon, oxygen, and nitrogen on the coating surface. High-resolution scans of the C 1s, O 1s, and N 1s peaks can be curve-fitted to identify different chemical states, such as C-C/C-H, C-O (ether/hydroxyl), and O=C-O (ester) bonds. researchgate.net This allows for a detailed analysis of the surface chemistry, which is critical for properties like adhesion and environmental resistance.

Thermal Analysis Methods for Curing Kinetics and Glass Transition

Thermal analysis techniques are fundamental for studying the curing kinetics and determining the key thermal properties of (R,R,R)-TGIC cured systems. These methods measure the physical and chemical properties of a material as a function of temperature or time. imapsjmep.orgnih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most widely used thermal analysis technique for studying the curing of thermosetting resins like TGIC-based systems. imapsjmep.orgnih.govresearchgate.net DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. specialchem.com

Curing Kinetics: The curing of TGIC with a hardener is an exothermic reaction, which is observed as a peak in the DSC thermogram. scispace.com By performing DSC scans at different constant heating rates (dynamic scans) or at a constant temperature (isothermal scans), detailed information about the curing kinetics can be obtained. imapsjmep.org

The total heat of reaction (ΔH_total) is proportional to the area under the exothermic curing peak and is related to the total number of chemical bonds formed. The degree of conversion (α) at any point can be determined by dividing the heat evolved up to that point (ΔH_t) by the total heat of reaction.

α = ΔH_t / ΔH_total

From this data, kinetic parameters such as the activation energy (Ea) and the reaction order (n) can be calculated using various kinetic models (e.g., Kissinger, Ozawa-Flynn-Wall). This information is crucial for optimizing curing schedules in industrial processes.

Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical property of the cured polymer network. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.compolymerinnovationblog.com The Tg is observed in a DSC thermogram as a step-like change in the heat capacity. thermalsupport.comnetzsch.com

The Tg of a TGIC-based system is directly related to its degree of cure and crosslink density. As the curing reaction progresses, the molecular weight and crosslinking increase, leading to a rise in the Tg. polymerinnovationblog.com A fully cured material will exhibit a maximum and constant Tg. Therefore, measuring the Tg is an effective way to assess the extent of cure. For many applications, a high Tg is desirable as it indicates a high degree of crosslinking and good thermal stability. specialchem.com

Typical DSC Data for a TGIC-Polyester System

| Parameter | Typical Value Range | Significance |

| Onset of Curing Temperature | 140 - 180 °C | Indicates the temperature at which the reaction begins |

| Peak Exothermic Temperature | 160 - 220 °C | Temperature of the maximum reaction rate |

| Heat of Reaction (ΔH) | 100 - 400 J/g | Proportional to the extent of reaction |

| Glass Transition Temp. (Tg) of Cured System | 100 - 150 °C | Indicates the upper service temperature and degree of cure |

Values are illustrative and depend on the specific formulation (e.g., type of polyester, catalyst, TGIC concentration).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. youtube.com For cured (R,R,R)-TGIC systems, TGA provides critical data on thermal stability, decomposition kinetics, and the composition of filled or reinforced materials. intertek.com

The analysis involves heating a small sample on a precision balance within a furnace under a specific temperature program and atmosphere (e.g., nitrogen for inert decomposition, oxygen or air for oxidative stability). youtube.com The resulting TGA curve plots the percentage of weight loss against temperature. Key information derived from this curve includes the onset temperature of decomposition, which indicates the upper-temperature limit of the material's stability, and the temperatures at which the maximum rate of decomposition occurs. youtube.com Furthermore, the residual mass at the end of the experiment can quantify the amount of inorganic filler or reinforcement, as the organic polymer matrix decomposes and volatilizes. youtube.com

Table 1: Illustrative TGA Data for Cured (R,R,R)-TGIC Systems

| Formulation | Onset of Decomposition (Tonset, °C) | Temperature at Max. Decomposition Rate (Tpeak, °C) | Residual Mass at 800°C (%) |

| (R,R,R)-TGIC + Anhydride Curer | 350 | 395 | < 2.0 |

| (R,R,R)-TGIC + Amine Curer | 340 | 380 | < 1.5 |

| (R,R,R)-TGIC + 30% Glass Fiber | 355 | 405 | 30.5 |

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers. core.ac.uk It subjects a sample to a sinusoidal oscillating stress (or strain) and measures the resulting strain (or stress). matec-conferences.org This allows for the determination of the storage modulus (E'), which represents the elastic response or stiffness of the material, and the loss modulus (E''), which represents the viscous response or the material's ability to dissipate energy. pbipolymer.com The ratio of these two moduli (E''/E') is the tan delta (tan δ), or damping factor.

For cured (R,R,R)-TGIC systems, DMA is invaluable for determining key transitions and mechanical performance as a function of temperature. The most important transition measured is the glass transition temperature (Tg), which signifies the point where the material changes from a rigid, glassy state to a more flexible, rubbery state. The Tg can be identified by the onset of the drop in E', the peak of the E'' curve, or the peak of the tan δ curve. pbipolymer.com The height and shape of the tan δ peak provide insights into the cross-linking density and homogeneity of the polymer network. mdpi.com

Detailed Research Findings: In a typical DMA experiment, a rectangular bar of the cured (R,R,R)-TGIC polymer is heated at a constant rate while being subjected to a fixed-frequency oscillation. pbipolymer.com Below the Tg, the storage modulus is high, indicating a stiff material. As the temperature increases through the glass transition region, the storage modulus drops significantly due to increased polymer chain mobility. pbipolymer.com The magnitude of this drop can be several orders of magnitude. The Tg value is a critical indicator of the material's maximum service temperature under load. pbipolymer.com Furthermore, the value of the storage modulus in the rubbery plateau region above Tg is directly related to the cross-link density of the network.

Table 2: Typical DMA Results for a Cured (R,R,R)-TGIC Polymer

| Parameter | Value | Description |

| Storage Modulus (E') at 30°C | 3.1 GPa | Stiffness in the glassy state. |

| Storage Modulus (E') at Tg+40°C | 45 MPa | Stiffness in the rubbery state, related to cross-link density. |

| Glass Transition Temp. (Tg) from tan δ peak | 165 °C | Temperature of maximum damping and transition from glassy to rubbery state. |

| Tan Delta (tan δ) Peak Height | 0.6 | A measure related to the damping capacity and network heterogeneity. |

Rheological Characterization of Curing Processes

Rheological analysis is the study of the flow and deformation of matter. For thermosetting resins like (R,R,R)-TGIC, it is an essential tool for monitoring the entire curing process, from a low-viscosity liquid to a solid, cross-linked network. A rheometer measures the response of the material to an applied force, providing data on viscosity and viscoelastic moduli (G' and G'') as a function of time and temperature.

During the curing of (R,R,R)-TGIC, the viscosity of the resin system increases as the polymerization reactions proceed, leading to the formation of larger molecules. Key events during curing that can be precisely determined by rheology include:

Gelation: The point at which the polymer network first becomes continuous throughout the sample. At the gel point, the material transitions from a liquid to a solid, and it is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G''), or where the tan δ becomes independent of frequency. core.ac.uk

Vitrification: The point at which the glass transition temperature of the reacting system rises to the curing temperature, causing the reaction to become diffusion-controlled and slow down significantly. core.ac.uk